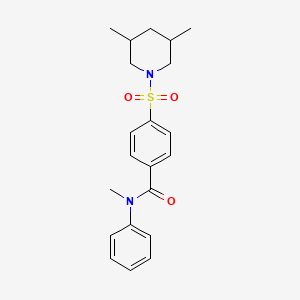

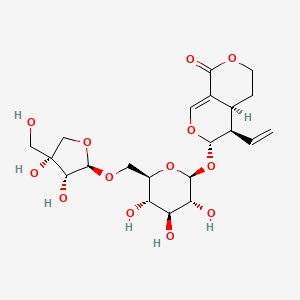

![molecular formula C9H9F3N4O3 B2502828 Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate CAS No. 648427-25-2](/img/structure/B2502828.png)

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as seen in the study of the reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine, which proceeds through multiple channels with the formation of different products . Another synthesis method includes the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds, as demonstrated in the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . These methods could potentially be adapted for the synthesis of Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . Theoretical calculations, such as B3LYP/6-31G* calculations, have been used to predict the stability of different conformers and to understand the electronic structure . These techniques could be employed to analyze the molecular structure of Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies showing that certain substituents can influence the success of cyclization reactions . The reactivity of the compound can also be inferred from the synthesis of 2-aryl-5-oxo-4-(2-(phenylmethylidene)hydrazino)-2,5-dihydro-1H-pyrrole-3-carboxylates, which involves a four-component reaction . These findings can provide a basis for understanding the chemical reactions that Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic characterization and potentiometric studies . The antimicrobial activity and DNA binding properties have also been investigated, which could be relevant for the compound of interest . The crystal structure determination provides information on intermolecular interactions, which are crucial for understanding the physical properties .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Compound Formation

- Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate derivatives have been utilized in the synthesis of novel heterocyclic compounds, demonstrating the flexibility of these compounds in creating diverse chemical structures. For instance, hydrazinolysis of certain ethyl acetate derivatives has led to unexpected bis(pyrimidin-2-yl)hydrazines and hydrazones, which were further converted into oxadiazoles, thiadiazoles, triazoles, and thiazoles, showcasing their potential in developing compounds with potential anti-inflammatory activities (Al-Ashmawy et al., 1997).

Corrosion Inhibition

- A derivative from the hydrazide family, synthesized from a compound related to Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate, was found to be an effective corrosion inhibitor for mild steel in acid solutions. This derivative displayed an inhibition efficiency of approximately 89% in HCl solution, highlighting its potential as a cathodic inhibitor and its significance in materials chemistry (Abdallah, Ahmed, & Saleh, 2016).

Antimicrobial Activities

- Novel bis-heterocyclic ethers containing Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds represent a significant interest for pharmaceutical chemistry, aiming to discover new therapeutic agents with effective antibacterial and antifungal properties (El‐Emary et al., 2006).

Synthesis of Polydentate Ligands

- Research has also focused on the synthesis of polydentate ligands that contain a pyrimidine ring, derived from the reaction of compounds related to Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate. These ligands have been explored for their potential applications in coordination chemistry, further demonstrating the compound's versatility in synthesizing complex molecules (Ivashchenko et al., 1980).

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazinyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4O3/c1-2-19-7(18)6(17)15-16-8-13-4-3-5(14-8)9(10,11)12/h3-4H,2H2,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDJGUSICDOBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NNC1=NC=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

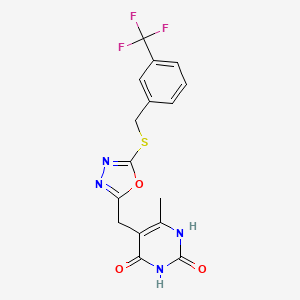

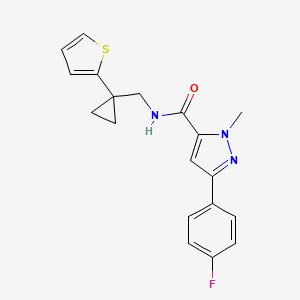

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

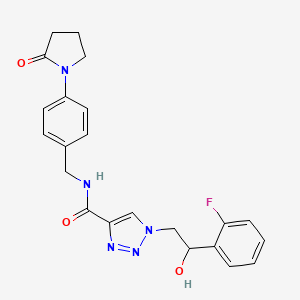

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

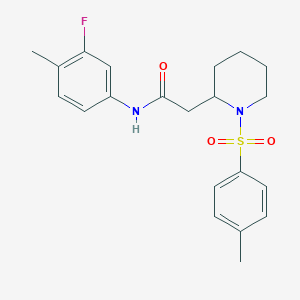

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

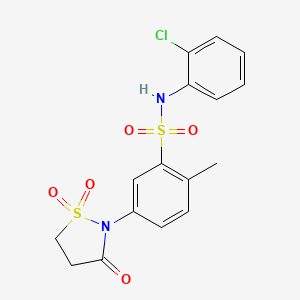

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)